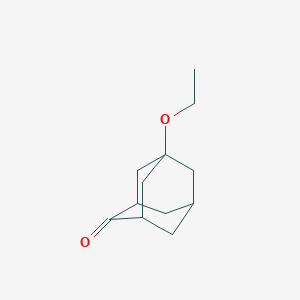










|
REACTION_CXSMILES
|
[H-].[Na+].O[C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[C:5]1=[O:14])[CH2:11]2.C(Br)C.C1C[O:21][CH2:20][CH2:19]1>[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]>[CH2:20]([O:21][C:10]12[CH2:12][CH:6]3[CH2:7][CH:8]([CH2:13][CH:4]([C:5]3=[O:14])[CH2:11]1)[CH2:9]2)[CH3:19] |f:0.1,5.6|
|


|
Name
|
hydroxyadamantanone
|
|
Quantity
|
3.32 g
|
|
Type
|
reactant
|
|
Smiles
|
OC12C(C3CC(CC(C1)C3)C2)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Br
|
|
Name
|
|
|
Quantity
|
0.74 g
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to ice bath temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 16 h
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the excess NaH was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by adding sat. aq. NH4Cl solution
|
|
Type
|
CUSTOM
|
|
Details
|
The two layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude
|
|
Type
|
CUSTOM
|
|
Details
|
reaction mass, which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC12CC3C(C(CC(C1)C3)C2)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 77% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |